8H-Perfluorooctansäure

Übersicht

Beschreibung

It is widely recognized for its use as a surfactant in various industrial applications, particularly in the production of fluoropolymers such as polytetrafluoroethylene (PTFE), commonly known by the brand name Teflon . This compound is characterized by its high thermal and chemical stability, making it valuable in numerous industrial processes .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

PFOA has been utilized in numerous applications, including:

- Fluoropolymer Production : PFOA serves as a processing aid in the emulsion polymerization of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). It stabilizes polymer emulsions during manufacturing, ensuring uniformity and quality .

- Textile Treatment : The compound is used to impart water, oil, and stain resistance to fabrics and upholstery. PFOA-treated textiles are common in outdoor clothing and furnishings .

- Firefighting Foams : PFOA is a component of aqueous film-forming foams (AFFF) used for extinguishing flammable liquid fires. Its ability to create a barrier between the fuel and oxygen makes it effective in emergency situations .

- Coatings and Sealants : The compound is utilized in coatings for cookware, electrical wire casings, and various industrial applications due to its non-stick properties .

Environmental Concerns

Despite its utility, PFOA poses significant environmental risks. It is classified as a persistent organic pollutant (POP) due to its resistance to degradation. PFOA has been detected in soil, water sources, and even human blood samples globally . The compound's bioaccumulation potential raises concerns regarding its long-term effects on ecosystems and human health.

Regulatory Actions

In response to growing environmental and health concerns, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have taken steps to phase out the use of PFOA. By 2015, several manufacturers had agreed to discontinue production due to its classification as an emerging contaminant . The EPA has established guidelines for acceptable levels of PFOA in drinking water and initiated research into effective remediation technologies.

Case Study 1: Textile Industry

In the textile industry, PFOA has been instrumental in developing durable water-repellent finishes. A study evaluating the performance of PFOA-treated fabrics revealed that they maintained their water repellency after multiple washes. However, subsequent testing showed that these fabrics leached PFOA into wastewater during laundering, leading to environmental contamination.

Case Study 2: Firefighting Foam

The use of AFFF containing PFOA has been linked to groundwater contamination at military bases and firefighting training sites. Investigations revealed elevated levels of PFOA in nearby drinking water supplies, prompting cleanup efforts and regulatory scrutiny.

Wirkmechanismus

Target of Action

: M. Yasir Khan, Jiaou Song, Milad Narimani, and Gabriel da Silva. “Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.” Environmental Science: Processes & Impacts, 2022. Read more : Studies of the mechanism of action of perfluorinated fatty acid derivatives. Wiley Online Library. Read more

Biochemische Analyse

Biochemical Properties

8H-Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. It has been found to bind to human serum albumin, a major protein in blood plasma, through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic stacking .

Cellular Effects

8H-Perfluorooctanoic acid has been shown to have various effects on cells. For instance, it can cause hepatotoxicity and neurobehavioral effects in animals . It can also affect the concentrations of neurotransmitters in the brain, including serotonin, dopamine, norepinephrine, and glutamate . In the liver, it can affect the metabolism of lipids, leading to β-oxidation and changes in the biosynthesis of saturated and unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of 8H-Perfluorooctanoic acid involves its interaction with biomolecules and changes in gene expression. It has been found to activate endoplasmic reticulum stress pathways, contributing to cell damage . It can also inhibit the expression of TRIB3, a gene involved in glucose-stimulated insulin secretion, leading to defects in pancreatic β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8H-Perfluorooctanoic acid can change over time. For example, it has been found that the levels of 8H-Perfluorooctanoic acid in the serum of U.S. adults have been declining from 1999 to 2018 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can vary over time.

Dosage Effects in Animal Models

The effects of 8H-Perfluorooctanoic acid can vary with different dosages in animal models. For instance, it has been found that exposure to high doses of 8H-Perfluorooctanoic acid can lead to a significant decrease in body weight and an increase in liver weight in mice .

Metabolic Pathways

8H-Perfluorooctanoic acid is involved in various metabolic pathways. It can affect the metabolism of amino acids, lipids, carbohydrates, and energetics . It can also alter the metabolism of arachidonic acid, suggesting its potential to cause an inflammatory response in the liver .

Transport and Distribution

8H-Perfluorooctanoic acid can be transported and distributed within cells and tissues. It has been found that the compound can be adsorbed and degraded through electrochemical oxidation, suggesting its potential for transport and distribution within the environment .

Subcellular Localization

It has been found that the compound can interact with human serum albumin, suggesting its potential to be localized within the serum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8H-Perfluorooctanoic acid is typically synthesized through electrochemical fluorination (ECF) or telomerization processes . In the ECF method, a hydrocarbon precursor is subjected to electrolysis in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms . This process yields a mixture of linear and branched isomers of perfluorooctanoic acid .

Industrial Production Methods: The industrial production of 8H-Perfluorooctanoic acid involves large-scale electrochemical fluorination, which ensures a consistent isomer composition . This method has been employed since the 1940s and remains a primary technique for producing this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8H-Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: The compound can be reduced using strong reducing agents, although this is less common due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.

Major Products: The degradation of 8H-Perfluorooctanoic acid through electrochemical oxidation results in the formation of shorter-chain perfluorinated carboxylic acids, such as perfluoroheptanoic acid and perfluorohexanoic acid .

Vergleich Mit ähnlichen Verbindungen

8H-Perfluorooctanoic acid is part of a larger group of per- and polyfluoroalkyl substances (PFASs), which include:

Perfluorooctanesulfonic acid (PFOS): Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.

Perfluorononanoic acid (PFNA): A longer-chain perfluorinated carboxylic acid with similar properties.

Perfluorooctanesulfonamide (PFOSA): Contains a sulfonamide group and is used in similar applications.

Uniqueness: 8H-Perfluorooctanoic acid is unique due to its specific chain length and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties . Its widespread use and environmental persistence have made it a focal point of regulatory and scientific scrutiny .

Biologische Aktivität

8H-Perfluorooctanoic acid (PFOA), a perfluoroalkyl acid (PFAA), has garnered significant attention due to its widespread environmental presence and potential health impacts. This article provides a detailed examination of the biological activity of PFOA, focusing on its mechanisms of action, toxicological effects, and epidemiological evidence from human studies.

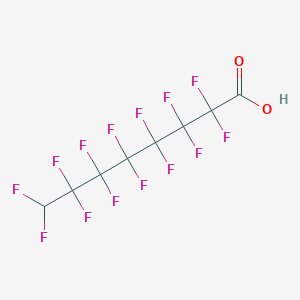

PFOA is a fluorinated carboxylic acid with the chemical formula . Its unique structure contributes to its persistence in the environment and biological systems. PFOA is characterized by a long carbon chain fully saturated with fluorine atoms, which imparts hydrophobic and lipophobic properties.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFOA primarily exerts its biological effects through activation of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and peroxisome proliferation. Studies have shown that PFOA stimulates the expression of genes associated with peroxisome proliferation in rodent liver cells but does not exhibit the same effect in human liver cells. This discrepancy suggests that the mechanisms underlying PFOA's toxicity may not be directly translatable from rodents to humans .

Endocrine Disruption

Recent research indicates that PFOA may disrupt endocrine functions, particularly those related to calcium homeostasis. It has been shown to interfere with the expression of genes involved in calcium absorption, potentially leading to bone metabolism alterations . This disruption may manifest as secondary hyperparathyroidism due to impaired calcium absorption, despite normal vitamin D levels.

Hepatotoxicity

PFOA exposure has been linked to liver toxicity in animal studies, characterized by increased liver weight and alterations in lipid metabolism. Elevated serum levels of liver enzymes, such as alanine aminotransferase (ALT), have been observed in both animal models and human cohorts exposed to high levels of PFOA .

Cancer Risk

Epidemiological studies have identified associations between PFOA exposure and various cancers, including kidney, testicular, and prostate cancers. A cohort study of workers exposed to PFOA at a chemical plant revealed elevated mortality rates from these cancers, particularly at higher serum exposure levels . The data suggest a potential carcinogenic effect mediated through PPARα activation and subsequent cellular changes.

Cohort Studies

Significant epidemiological investigations have focused on populations living near contaminated sites. The C8 Health Project analyzed over 69,000 residents exposed to PFOA through contaminated drinking water. Findings indicated that higher serum levels of PFOA were positively associated with increased cholesterol levels and various health outcomes, including renal diseases .

Case Studies

One notable case study involved a cohort of workers from a DuPont facility where PFOA was produced. Researchers found significant associations between high serum PFOA levels and increased risks for chronic renal disease and certain cancers . These findings highlight the need for ongoing monitoring and regulation of PFAS exposure.

Summary Table of Key Findings

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBAYKKLSQLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC6F12COOH, C8H2F14O2 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565479 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-14-3 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.